6-Phenylspiro[2.3]hexan-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-phenylspiro[2.3]hexan-6-one |
InChI |
InChI=1S/C12H12O/c13-11-8-10(12(11)6-7-12)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
XVCZVGLRNNFDBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 6 Phenylspiro 2.3 Hexan 4 One and Analogues
Strain-Release Processes and Ring Transformations of the Spiro[2.3]hexane Core
The defining characteristic of the spiro[2.3]hexane core is its high degree of strain, which serves as a potent driving force for a variety of chemical reactions. Both the cyclopropane (B1198618) and cyclobutane (B1203170) rings are susceptible to cleavage and rearrangement under thermal, acidic, or photochemical conditions, leading to the formation of more stable carbocyclic and heterocyclic systems.
Cyclopropane Ring Opening Reactions
The three-membered cyclopropane ring in 6-Phenylspiro[2.3]hexan-4-one is the most strained component of the molecule and, therefore, the most prone to ring-opening reactions. These transformations can be initiated by various stimuli, leading to the formation of reactive intermediates that can undergo subsequent reactions.
Photochemical excitation of aryl cyclopropyl (B3062369) ketones, a structural motif present in this compound, can lead to the cleavage of the cyclopropane ring. This process often involves the formation of a diradical intermediate, which can then undergo a variety of transformations, including rearrangements and cycloadditions. nih.govacs.org For instance, photocatalytic methods have been developed for the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones, highlighting the synthetic potential of these ring-opening reactions. nih.gov
Acid-catalyzed ring opening is another common pathway for the transformation of cyclopropyl ketones. Protonation of the carbonyl oxygen enhances the electrophilicity of the cyclopropane ring, making it susceptible to nucleophilic attack or rearrangement. The presence of the phenyl group at the 6-position can be expected to stabilize any carbocationic intermediates formed during this process, thereby influencing the regioselectivity of the ring opening.
Cyclobutane Ring Reactivity and Rearrangements
While less strained than the cyclopropane ring, the cyclobutane ring in the spiro[2.3]hexane core also participates in strain-release reactions. These transformations often lead to ring expansion, affording five-membered carbocyclic systems.
In analogous systems, such as 1-oxaspiro[2.3]hexanes, Lewis acid-mediated ring expansion is a facile process, particularly when the ring system is functionalized with an aryl group. nih.gov The aryl group likely stabilizes the forming carbocation, facilitating the rearrangement to a cyclopentanone (B42830). nih.gov This suggests that this compound could undergo similar rearrangements under acidic conditions, potentially leading to the formation of phenyl-substituted spiro[3.4]octan-5-one derivatives.
The table below summarizes the expected strain-release driven transformations of the spiro[2.3]hexane core in this compound based on analogous systems.
| Transformation | Conditions | Expected Intermediate/Product | Driving Force |
| Cyclopropane Ring Opening | Photochemical (UV irradiation) | Diradical intermediate, leading to cycloaddition or rearrangement products. | Release of cyclopropane ring strain. |
| Cyclopropane Ring Opening | Acid-catalyzed | Carbocation intermediate, stabilized by the phenyl group. | Release of cyclopropane ring strain. |
| Cyclobutane Ring Expansion | Lewis Acid | Phenyl-stabilized carbocation, leading to a cyclopentanone derivative. | Release of cyclobutane ring strain. |
Reactivity at the Ketone Functionality: Nucleophilic and Electrophilic Transformations
The ketone group in this compound is a key site for chemical modifications, undergoing a range of nucleophilic and electrophilic transformations.
Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides (e.g., from NaBH₄, LiAlH₄), and cyanide, can add to the carbonyl group to form the corresponding tertiary alcohol. The stereochemical outcome of these additions can be influenced by the steric hindrance imposed by the spirocyclic framework. For example, the reduction of the ketone to the corresponding alcohol, 6-Phenylspiro[2.3]hexan-4-ol, can be achieved using standard reducing agents.
The carbonyl group can also be converted to other functional groups. For instance, the Wittig reaction can be employed to transform the ketone into an exocyclic methylene (B1212753) group, providing a route to 4-methylene-6-phenylspiro[2.3]hexane. Similarly, condensation reactions with amines or hydrazines can yield the corresponding imines or hydrazones.
Electrophilic attack can occur at the carbonyl oxygen, typically involving protonation under acidic conditions, which activates the carbonyl group towards nucleophilic attack.
Transformations Involving the Phenyl Substituent
The phenyl group at the 6-position of the spiro[2.3]hexane core can undergo typical electrophilic aromatic substitution reactions. The spiroalkyl group is generally considered to be an ortho-, para-directing group, although its electronic effect can be complex.
Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to introduce substituents onto the phenyl ring. The position of substitution will be influenced by both the electronic nature of the spiro[2.3]hexanone moiety and steric factors.
The phenyl group can also influence the reactivity of the adjacent spiro carbon. For example, benzylic-type radical reactions could be initiated at the C6 position under appropriate conditions.
Radical Reaction Pathways in Spiro[2.3]hexanone Chemistry
The strained nature of the spiro[2.3]hexane system makes it amenable to radical-mediated transformations. Radical reactions can provide access to unique molecular architectures that are not easily accessible through ionic pathways.
As mentioned earlier, photochemical excitation of the aryl cyclopropyl ketone moiety can lead to the formation of radical intermediates. nih.govacs.org Furthermore, radical-mediated cyclization reactions have been shown to be effective for the formation of spirocyclic systems. researchgate.net It is conceivable that radical precursors derived from this compound could undergo intramolecular cyclizations or intermolecular additions.
For instance, a radical generated at a position remote to the spiro center could potentially add to one of the strained rings, initiating a cascade of ring-opening and rearrangement reactions. The development of photoinduced methods for the synthesis of functionalized spiro[2.3]hexanes from alkenes suggests that radical additions to the core structure are viable. rsc.org
Functional Group Interconversions and Site-Specific Derivatization
The presence of both a ketone and a phenyl group in this compound allows for a wide range of functional group interconversions and site-specific derivatizations, enabling the synthesis of a diverse library of analogues.
The ketone can be transformed into an alcohol, an alkene, or a variety of other functional groups as described in section 3.2. The resulting derivatives can then be subjected to further transformations. For example, the alcohol derivative could be used to introduce ester or ether linkages.
The phenyl ring can be functionalized via electrophilic aromatic substitution, and these new substituents can then be further modified. For instance, a nitro group introduced via nitration can be reduced to an amine, which can then be acylated, alkylated, or converted to a diazonium salt for a host of further transformations.
The combination of reactions at the ketone and the phenyl ring, along with the potential for strain-driven rearrangements of the spiro core, provides a rich platform for the synthesis of complex and diverse molecules based on the this compound scaffold.
The following table provides examples of potential functional group interconversions for this compound.
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |
| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Ketone | Ph₃P=CH₂, Wittig Reaction | Exocyclic Alkene |
| Ketone | R-NH₂, acid catalyst | Imine |
| Phenyl | HNO₃, H₂SO₄ | Nitrophenyl |
| Nitrophenyl | H₂, Pd/C or Sn, HCl | Aminophenyl |
| Aminophenyl | Ac₂O | Acetamidophenyl |
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 6 Phenylspiro 2.3 Hexan 4 One Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
NMR spectroscopy stands as the most powerful tool for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous determination of the carbon skeleton, proton environments, and the relative stereochemistry of 6-Phenylspiro[2.3]hexan-4-one.
The structural elucidation of this compound begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms, including the characteristic downfield signal for the ketone carbonyl carbon.
To assemble the molecular structure, a suite of 2D NMR experiments is employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in mapping out the proton-proton connectivities within the phenyl ring, the cyclobutane (B1203170) ring, and the cyclopropane (B1198618) ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom it is directly attached to. This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the individual spin systems identified by COSY. For instance, it would show correlations from the protons on the cyclobutane ring to the carbonyl carbon and the spiro-carbon, as well as from the proton at C6 to the carbons of the phenyl ring, thus piecing together the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining the stereochemistry. It shows correlations between protons that are close to each other in space (< 5 Å), irrespective of their bonding connectivity. nanalysis.comlibretexts.orgacdlabs.com For this compound, NOESY would be used to establish the relative orientation of the phenyl group with respect to the protons on the cyclobutane and cyclopropane rings, providing crucial three-dimensional structural information. nanalysis.comlibretexts.orgacdlabs.com
The following table represents hypothetical but expected NMR data for this compound, illustrating the type of information gathered from these experiments.
| Position | Hypothetical ¹H NMR δ (ppm), multiplicity, J (Hz) | Hypothetical ¹³C NMR δ (ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations (H to H) |
| 1, 2 | 0.8 - 1.5 (m, 4H) | ~15 | C3, C-spiro | H-5, H-6 |
| 3 | - | ~60 (spiro-C) | - | - |
| 4 | - | ~205 (C=O) | - | - |
| 5 | 2.8 - 3.2 (m, 2H) | ~50 | C4, C6, C-spiro | H-1/2, H-6 |
| 6 | 4.0 (dd, J = 8.0, 6.0 Hz, 1H) | ~45 | C4, C5, C-spiro, C-ipso | H-1/2, H-5, H-ortho |
| C₆H₅ | 7.2 - 7.4 (m, 5H) | ~127-140 | C6 | H-6 |
Note: This table is illustrative and contains hypothetical data based on known chemical shift ranges for similar structural motifs.
The four-membered cyclobutane ring in this compound is not planar and exists in a dynamic equilibrium between puckered conformations to relieve torsional strain. dalalinstitute.comlibretexts.orgmaricopa.edu This dynamic process, known as ring-puckering, can be studied using Variable Temperature NMR (VT-NMR). At room temperature, this interconversion may be rapid on the NMR timescale, resulting in averaged signals for the cyclobutane protons. By lowering the temperature, this process can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point and then further, separate signals for the axial and equatorial protons of the puckered ring may be observed. Analysis of the spectra at different temperatures can provide quantitative information about the energy barrier of this conformational interchange.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments.
High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). measurlabs.com This allows for the calculation of a unique elemental formula. For this compound, with a nominal mass of 172, HRMS would be able to distinguish its molecular formula, C₁₂H₁₂O (calculated exact mass: 172.0888), from other possible isobaric formulas, thus confirming the compound's elemental composition. measurlabs.com
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion M⁺˙) which is then fragmented, and the resulting product ions are analyzed. wikipedia.orgyoutube.comunt.edu This provides valuable information about the compound's structure by revealing its fragmentation pathways. For this compound, characteristic fragmentation would be expected to involve:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.orgwhitman.edu This could lead to the loss of a cyclopropyl (B3062369) radical or other fragments from the four-membered ring.
Loss of CO: The expulsion of a neutral carbon monoxide molecule (28 Da) is a characteristic fragmentation of cyclic ketones.
Ring Cleavage: The strained spirocyclic system can undergo various ring-opening and cleavage reactions, leading to characteristic fragment ions.
Phenyl Group Fragments: Formation of ions characteristic of the phenyl group, such as the phenyl cation (m/z 77) or the tropylium (B1234903) ion (m/z 91), would also be anticipated.
An illustrative table of expected major fragments is provided below.
| Hypothetical m/z | Proposed Fragment | Proposed Neutral Loss |
| 172 | [C₁₂H₁₂O]⁺˙ | - (Molecular Ion) |
| 144 | [C₁₁H₁₂]⁺˙ | CO |
| 129 | [C₁₀H₉]⁺ | CO, CH₃ |
| 115 | [C₉H₇]⁺ | C₂H₅O |
| 105 | [C₇H₅O]⁺ | C₅H₇ |
| 91 | [C₇H₇]⁺ | C₅H₅O |
| 77 | [C₆H₅]⁺ | C₆H₇O |
Note: This table is illustrative and contains hypothetical data based on known fragmentation patterns for phenyl ketones and cyclic systems.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the IR spectrum would be dominated by several key absorptions:
C=O Stretch: The carbonyl (ketone) stretching vibration is a strong and sharp absorption. In a cyclobutanone (B123998) ring, this band typically appears at a higher frequency (~1780 cm⁻¹) compared to a typical acyclic ketone (~1715 cm⁻¹) due to increased ring strain. libretexts.orgchegg.com
Aromatic C=C Stretches: The phenyl group will give rise to several characteristic absorptions in the 1600-1450 cm⁻¹ region.
C-H Stretches: The spectrum will show absorptions for both aromatic C-H bonds (typically >3000 cm⁻¹) and aliphatic C-H bonds (typically <3000 cm⁻¹).
A summary of the expected characteristic IR absorption bands is presented in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| Ketone C=O | Stretch | ~1780 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |
X-ray Crystallography for Precise Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, thereby establishing the exact conformation of the molecule in the solid state. For chiral molecules like this compound, X-ray crystallography is uniquely capable of unambiguously determining the absolute configuration of stereogenic centers, provided a suitable single crystal can be obtained and the data is of sufficient quality.
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, revealing the complete molecular structure.
A critical aspect of determining the absolute configuration of a chiral molecule is the phenomenon of anomalous dispersion. When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the assignment of the correct absolute configuration (R or S) to the chiral centers. A Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure provides a high level of confidence in the assignment.
While specific crystallographic data for this compound is not publicly available, the following table illustrates typical crystallographic parameters that might be expected for a derivative of this system, based on data from similar organic molecules.
Interactive Table 4.4.1: Illustrative Crystallographic Data for a Phenylspiro[2.3]hexan-4-one Derivative
| Parameter | Value |
| Empirical Formula | C₁₂H₁₂O |
| Formula Weight | 172.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.876(2) |
| c (Å) | 15.432(6) |
| β (°) | 105.34(2) |
| Volume (ų) | 885.1(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.292 |
| Flack Parameter | 0.05(7) |
Chromatographic and Separation Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are indispensable tools for assessing the purity of chemical compounds and for separating enantiomers to determine enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods for the analysis of spirocyclic systems like this compound.
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For chiral compounds, chiral HPLC is the method of choice for separating enantiomers and determining their relative proportions. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The selection of the appropriate CSP is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including ketones. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and π-π stacking.
For the analysis of this compound, a normal-phase chiral HPLC method would likely be employed. A typical mobile phase would consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. By optimizing the mobile phase composition, the retention times and resolution of the enantiomers can be fine-tuned. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Interactive Table 4.5.1.1: Illustrative Chiral HPLC Method for this compound
| Parameter | Condition |
| Column | Chiralcel OD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be used to assess purity and to gain structural information through the analysis of its mass spectrum.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer.
In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion (if stable enough to be observed) and a series of fragment ions.
The fragmentation pattern of this compound under EI conditions can be predicted based on its structure. The presence of the phenyl group and the carbonyl group, as well as the strained spirocyclic system, will influence the fragmentation pathways. Common fragmentation patterns for aromatic ketones involve cleavage at the benzylic position and rearrangements.
Interactive Table 4.5.2.1: Predicted Key Mass Fragments for this compound in GC-MS
| m/z | Proposed Fragment Identity |
| 172 | [M]⁺ (Molecular Ion) |
| 144 | [M - CO]⁺ |
| 129 | [M - C₃H₅]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Applications of Spiro 2.3 Hexan 4 One Scaffolds in Advanced Chemical Research
Strategic Role of Spiro[2.3]hexanes as Rigid Scaffolds in Molecular Design
The spiro[2.3]hexane framework is characterized by a central quaternary carbon atom that joins a cyclopropane (B1198618) and a cyclobutane (B1203170) ring. This arrangement imparts significant rigidity to the molecule, a highly desirable trait in molecular design. Unlike flexible acyclic or larger cyclic systems, the conformational mobility of spiro[2.3]hexanes is severely limited. nih.gov This rigidity allows for the precise spatial positioning of functional groups and substituents, which is crucial for controlling interactions with biological targets like enzymes and receptors. nih.govnih.gov
The introduction of a phenyl group at the 6-position, as in 6-Phenylspiro[2.3]hexan-4-one, further defines the scaffold's three-dimensional profile. The fixed orientation of the two rings creates well-defined vectors for substituents, enabling a systematic exploration of the chemical space surrounding the core structure. sigmaaldrich.com In drug discovery, rigid scaffolds are promising for designing inhibitors because they can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. nih.govnih.gov The spirocyclic core ensures that the substituents are held in a specific, predictable conformation, which facilitates the design of molecules with optimized properties. nih.gov
Engineering of Spirocyclic Systems for Enhanced Structural Complexity and Diversity
The spiro[2.3]hexane skeleton serves as a versatile platform for generating molecules with significant structural complexity and diversity. nih.gov The ketone functional group in this compound is a key handle for a wide array of chemical transformations, allowing for the introduction of new functionalities and the construction of more elaborate structures. Synthetic chemists can leverage this reactivity to build libraries of diverse compounds based on a common spirocyclic core. nih.gov
Methods for enhancing molecular complexity include:
Functionalization of the ketone: The carbonyl group can undergo nucleophilic addition, reduction, olefination, and condensation reactions, leading to a variety of derivatives such as alcohols, amines, and new heterocyclic systems.
Modification of the rings: The cyclopropane and cyclobutane rings can be functionalized through various C-H activation or ring-opening strategies, although this is often more challenging due to the inherent strain. researchgate.net
Annulation reactions: The existing scaffold can be used as a starting point for building additional fused or spirocyclic ring systems, leading to highly complex, three-dimensional molecules. nih.govrsc.org
The development of new synthetic protocols continues to expand the toolkit available for modifying spirocyclic systems, providing access to novel and structurally intricate molecules for various research applications. nih.govrsc.org
Development of Conformationally Restricted Analogues and Bioisosteres for Research Purposes
A major application of the spiro[2.3]hexane scaffold is in the design of conformationally restricted analogues of biologically active molecules. nih.govresearchgate.net By replacing a more flexible fragment of a known drug or probe with a rigid spirocyclic core, researchers can lock the molecule into a specific conformation. nih.gov This strategy is invaluable for probing the bioactive conformation of a ligand—that is, the specific shape it adopts when binding to its biological target.
Spiro[2.3]hexane derivatives are increasingly recognized as non-classical three-dimensional bioisosteres. rsc.orgrsc.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The strained, sp³-rich nature of the spiro[2.3]hexane core can be used to replace common planar aromatic rings (like a phenyl group) or other flexible cyclic systems (like piperidine) in a lead compound. rsc.orgrsc.org This substitution can lead to significant improvements in physicochemical properties, such as:
Increased aqueous solubility sigmaaldrich.com
Improved metabolic stability sigmaaldrich.comrsc.org
Enhanced target selectivity
Reduced lipophilicity rsc.orgrsc.org
The table below illustrates the concept of bioisosteric replacement using the spiro[2.3]hexane scaffold.
| Original Fragment | Bioisosteric Replacement | Potential Advantages |
| Phenyl Ring | Spiro[2.3]hexane | Improved solubility, escape from flatland, novel intellectual property |
| Cyclohexyl Ring | Spiro[2.3]hexane | Increased rigidity, defined substituent vectors, unique 3D shape |
| gem-Dimethyl Group | Spiro-fused Cyclopropane | Conformational restriction, introduction of strain |
This table provides a conceptual overview of bioisosteric replacement strategies.
Utility in the Synthesis of Complex Organic Molecules and Advanced Building Blocks
The spiro[2.3]hexan-4-one framework is not only a target for molecular design but also a valuable intermediate and building block in the synthesis of more complex molecules. nih.gov The strained ring system contains significant potential energy, which can be harnessed to drive subsequent chemical transformations. For instance, strain-release reactions can facilitate ring-opening or rearrangement pathways, providing access to unique linear or macrocyclic structures that would be difficult to synthesize through other means. wikipedia.org
The synthesis of functionalized spiro[2.3]hexanes has been an area of active research, with various methods developed to construct this strained core. researchgate.net Once formed, these compounds, including derivatives like this compound, can be used in multi-step syntheses of natural products or other complex targets. nih.gov They serve as "hubs" of complexity, from which further synthetic operations can diverge to create a family of related molecules. sigmaaldrich.comnih.gov The presence of multiple functionalizable sites—the ketone and the different positions on both rings—makes them versatile starting points for creating advanced building blocks for parallel synthesis and the construction of compound libraries. nih.gov
Future Research Directions and Emerging Avenues in 6 Phenylspiro 2.3 Hexan 4 One Chemistry
Innovations in Environmentally Benign and Sustainable Synthetic Methodologies
The development of green and sustainable synthetic methods is a paramount goal in modern organic chemistry. For 6-Phenylspiro[2.3]hexan-4-one, future research could focus on moving away from traditional methods that may involve harsh reagents or produce significant waste. Key areas for innovation include:
Photochemical Synthesis: Photoinduced reactions offer a green alternative for constructing spirocyclic scaffolds. researchgate.netrsc.org These methods often proceed under mild conditions, avoiding the need for toxic reagents and catalysts. rsc.org Future work could explore the photochemical synthesis of this compound, potentially through intramolecular [2+2] cycloadditions of appropriately substituted precursors.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times under solvent-free or environmentally benign solvent conditions. scispace.com The application of microwave technology to the synthesis of this compound could offer a more efficient and sustainable route.
Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts with more abundant and less toxic alternatives like iron, copper, or nickel is a key aspect of sustainable chemistry. Research into the use of these metals for the key bond-forming reactions in the synthesis of this compound would be a significant advancement.
| Sustainable Method | Potential Advantages for this compound Synthesis |
| Photochemistry | Mild reaction conditions, high functional group tolerance, potential for novel transformations. researchgate.netrsc.org |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for solvent-free reactions. scispace.com |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity, increased sustainability of the synthetic process. |
Continued Advances in Asymmetric Synthesis and Precise Stereochemical Control
The spirocyclic core of this compound contains a stereocenter at the spiro-carbon, making the development of asymmetric synthetic methods crucial for accessing enantiomerically pure forms of the molecule. Future research will likely focus on:
Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. rsc.org Chiral amines, phosphoric acids, and other organocatalysts could be employed to control the stereochemistry of key bond-forming steps in the synthesis of this compound.
Chiral Ligand Development: The design and synthesis of novel chiral ligands for transition metal catalysts will continue to be a major driver of innovation in asymmetric catalysis. nih.gov For this compound, ligands that can effectively control the stereochemistry of reactions involving the formation of the cyclobutane (B1203170) or cyclopropane (B1198618) ring would be of particular interest.
Biocatalysis: Enzymes offer unparalleled stereoselectivity in chemical transformations. The use of enzymes, either isolated or in whole-cell systems, for the asymmetric synthesis of this compound or its precursors represents a promising and environmentally friendly approach. researchgate.net
| Asymmetric Strategy | Key Features and Potential for this compound |
| Organocatalysis | Metal-free, often milder reaction conditions, diverse range of catalysts available. rsc.org |
| Chiral Ligands | High enantioselectivities achievable, tunable steric and electronic properties. nih.gov |
| Biocatalysis | Excellent stereocontrol, mild and environmentally friendly reaction conditions. researchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Rearrangements
The strained ring system of this compound suggests that it may exhibit unique reactivity. Future research should explore:
Ring-Opening Reactions: The inherent strain in the cyclobutane and cyclopropane rings could be exploited in ring-opening reactions to generate more complex molecular architectures. These reactions could be initiated by nucleophiles, electrophiles, or transition metals.
Rearrangement Reactions: Spirocyclic systems can undergo a variety of rearrangement reactions, often leading to the formation of interesting and unexpected products. The investigation of thermal, photochemical, or acid/base-catalyzed rearrangements of this compound could unveil novel synthetic pathways.
Reactions of the Ketone Functional Group: The ketone in this compound provides a handle for a wide range of chemical transformations, including reductions, oxidations, and additions of various nucleophiles. The interplay between the reactivity of the ketone and the strained spirocyclic core could lead to interesting and selective transformations.
Integration of Advanced Computational and Experimental Approaches for Rational Molecular Design
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. For this compound, a synergistic approach combining computational and experimental studies will be crucial for:
Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of reactions involved in the synthesis and transformation of this compound. This understanding can then be used to optimize reaction conditions and design more efficient synthetic routes.
Predicting Spectroscopic Properties: Computational methods can be used to predict spectroscopic data such as NMR and IR spectra, which can aid in the characterization of this compound and its derivatives.
Rational Design of Derivatives: By understanding the structure-property relationships of this compound through computational modeling, it may be possible to design new derivatives with specific desired properties for various applications.
Development of New Functionalization Strategies for Spiro[2.3]hexanones
The development of methods to introduce new functional groups onto the spiro[2.3]hexanone scaffold is essential for expanding its utility in medicinal chemistry and materials science. Future research in this area could include:
C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for modifying organic molecules. researchgate.net Developing methods for the selective C-H functionalization of the phenyl ring or the spirocyclic core of this compound would be a significant advance.
Derivatization of the Ketone: As mentioned previously, the ketone offers a versatile platform for introducing a wide range of functional groups. This could include the synthesis of corresponding alcohols, amines, or more complex heterocyclic systems. sigmaaldrich.comsigmaaldrich.com
Cross-Coupling Reactions: The phenyl group of this compound could be further functionalized using transition metal-catalyzed cross-coupling reactions to introduce a variety of substituents.
Q & A
Q. What are the common synthetic routes for 6-phenylspiro[2.3]hexan-4-one, and how are reaction conditions optimized?
The compound is typically synthesized via [2 + 2] cycloadditions between ketene imines and isocyanates, followed by acid-mediated cyclization. For example, treatment of isoxazolidines (e.g., 220 ) with trifluoroacetic acid (TFA) in MeCN at 70°C for 40 minutes, followed by K2CO3 neutralization, yields this compound derivatives in >95% yield . Key optimization parameters include temperature control (70°C for cyclization), stoichiometry of TFA (1.2 equiv. relative to substrate), and reaction time (12 hours for neutralization). IR spectroscopy (C=O stretch at ~1751 cm<sup>−1</sup>) and <sup>1</sup>H-NMR (four cyclopropyl proton signals) are critical for confirming product identity .
Q. How should researchers validate the purity and structural integrity of this compound derivatives?
A combination of spectroscopic and chromatographic methods is essential:
- <sup>1</sup>H-NMR : Detect cyclopropyl protons (δ 0.5–2.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
- IR : Confirm lactam carbonyl absorption at ~1751 cm<sup>−1</sup> .
- Column chromatography : Use gradients like 1–10% Et2O/Pentane to isolate diastereomers (e.g., 2y and 2y’ ) with diastereomeric ratios (dr) determined via <sup>1</sup>H-NMR integration .
- HRMS : Verify molecular ion peaks (e.g., [M<sup>+</sup>] at m/z 187.0997 for C12H13NO) .
Q. What are the primary challenges in scaling up the synthesis of spirocyclopropane-annelated β-lactams?
Key challenges include:
- Diastereoselectivity : Unoptimized conditions may yield mixtures (e.g., dr 72:28 in some cases), requiring rigorous chromatography .
- Thermal sensitivity : High temperatures (>70°C) during cyclization may degrade intermediates; precise control is critical .
- Byproduct formation : Acid-catalyzed side reactions (e.g., ring-opening) necessitate careful neutralization with mild bases like K2CO3 .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in cyclopropane annelation pathways for spiro compounds?
Conflicting data on cyclopropane formation (e.g., via [2 + 2] cycloadditions vs. acid-mediated rearrangements) can be resolved using:
- Kinetic studies : Monitor intermediate formation via in situ FTIR or LC-MS to identify rate-determining steps .
- Isotopic labeling : Use <sup>13</sup>C-labeled substrates to trace cyclopropane ring closure pathways .
- Computational modeling : Compare activation energies of proposed pathways (e.g., DFT calculations for transition states) .
Q. What strategies improve the hydrolytic stability of this compound derivatives under physiological conditions?
Stability enhancements may involve:
- Steric hindrance : Introduce bulky substituents (e.g., methyl or pyridyl groups) to shield the lactam carbonyl .
- Salt formation : Convert the free base to hydrochloride salts, which improve solubility and reduce hydrolysis rates .
- pH-controlled formulation : Buffer solutions at pH 6–7 minimize lactam ring-opening in biological assays .
Q. How should researchers address discrepancies in spectroscopic data for spiro compounds?
Contradictions in NMR or IR spectra may arise from:
- Conformational flexibility : Dynamic NMR studies at variable temperatures (e.g., −40°C to 25°C) can reveal slow-exchange conformers .
- Solvent effects : Compare spectra in CDCl3 vs. DMSO-d6 to identify hydrogen-bonding interactions that shift peaks .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., ring-opened derivatives) that may obscure signals .
Q. What role does this compound play in medicinal chemistry, and how is its bioactivity validated?
As a β-lactam analog, it serves as a protease inhibitor scaffold. Bioactivity validation includes:
- Enzyme inhibition assays : Test against serine proteases (e.g., thrombin) using fluorogenic substrates .
- Crystallography : Resolve ligand-enzyme complexes to confirm binding modes (e.g., PDB deposition for 223 ) .
- SAR studies : Modify substituents (e.g., pyridyl vs. phenyl) to correlate structure with IC50 values .
Methodological Guidelines
- Data Interpretation : Always cross-validate spectroscopic data with synthetic yields and chromatographic purity .
- Error Analysis : Quantify uncertainties in diastereomeric ratios (±5% via triplicate NMR integrations) and reaction yields (±3% via control experiments) .
- Reporting Standards : Include raw spectral data in appendices and processed data in main texts per IUPAC guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
